1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester)
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Overview
Description
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various substituents through nucleophilic substitution, oxidation, or reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as chromatography or crystallization. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield an aldehyde, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-2-ethanol derivatives with different substituents.
- Carbamate esters with varying aromatic groups.
- Compounds with similar biological activities, such as other imidazole-based drugs.
Uniqueness
The uniqueness of 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
178980-66-0 |
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Molecular Formula |
C22H22Cl2N4O4S |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(3-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)6-7-32-22(25)29)12-14-4-3-5-17(8-14)28(30)31/h3-5,8-11,13H,6-7,12H2,1-2H3,(H2,25,29) |
InChI Key |
PIHPABYAZNSSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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